
Glycidyldiethylamine
Overview
Description
Glycidyldiethylamine (CAS: 2917-91-1), also known as Diethyl[(oxiran-2-yl)methyl]amine or 1,2-Epoxy-3-(diethylamino)propane, is a tertiary amine containing an epoxide functional group. Its molecular formula is C₇H₁₅NO, and it is characterized by a reactive oxirane (epoxide) ring and a diethylamino group. This compound is primarily utilized in polymer chemistry as a crosslinking agent due to the epoxide's ability to undergo nucleophilic ring-opening reactions. Additionally, it serves as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring amine-epoxide reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyldiethylamine can be synthesized through the reaction of glycidol with diethylamine. The reaction typically involves the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the this compound. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Glycidyldiethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives with different oxidation states.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines or ethers.
Scientific Research Applications
Glycidyldiethylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the modification of biomolecules, such as proteins or nucleic acids, to study their functions and interactions.
Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism of action of glycidyldiethylamine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to modifications in the structure and function of these targets. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with glycidyldiethylamine, enabling comparative analysis of their reactivity, applications, and physicochemical properties.
N,N-Dimethylhydroxylamine (CAS: 5725-96-2)
- Molecular Formula: C₂H₇NO
- Key Functional Groups : Hydroxylamine (N–O–H), dimethylamine.
- Applications : Acts as a reducing agent in organic synthesis and stabilizer in polymerization processes. Unlike this compound, it lacks an epoxide ring, limiting its utility in crosslinking but enhancing its role in redox reactions.
- Reactivity : The hydroxylamine group participates in oxidation-reduction reactions, contrasting with this compound’s nucleophilic epoxide reactivity .
(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE (CAS: 55438-79-4)
- Molecular Formula : C₁₈H₂₀N₂
- Key Functional Groups : Azetidine (4-membered ring), benzhydryl group.
- Applications: Primarily used in pharmaceutical intermediates. Unlike this compound, it lacks epoxide-driven crosslinking capability but offers steric hindrance for selective reactivity .
1-Ethyl-3-hydroxypiperidine (CAS: 13444-24-1)
- Molecular Formula: C₇H₁₅NO
- Key Functional Groups : Piperidine (6-membered ring), hydroxyl, ethylamine.
- Applications : Utilized in agrochemicals and as a chiral building block. The piperidine ring enhances solubility compared to this compound’s linear structure, while the hydroxyl group enables hydrogen bonding .
Comparative Data Table
Compound Name | CAS | Molecular Formula | Key Functional Groups | Applications | Reactivity Profile |
---|---|---|---|---|---|
This compound | 2917-91-1 | C₇H₁₅NO | Epoxide, tertiary amine | Polymer crosslinking, pharmaceuticals | Epoxide ring-opening (nucleophilic) |
N,N-Dimethylhydroxylamine | 5725-96-2 | C₂H₇NO | Hydroxylamine | Redox reactions, stabilizers | Oxidation-reduction |
(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE | 55438-79-4 | C₁₈H₂₀N₂ | Azetidine, benzhydryl | Drug intermediates | Steric hindrance, ring strain |
1-Ethyl-3-hydroxypiperidine | 13444-24-1 | C₇H₁₅NO | Piperidine, hydroxyl | Agrochemicals, chiral synthesis | Hydrogen bonding, ring flexibility |
Key Research Findings
Reactivity Differences :
- This compound’s epoxide ring undergoes rapid reaction with nucleophiles (e.g., amines, thiols) at room temperature, making it superior for polymer curing compared to hydroxylamine derivatives like N,N-Dimethylhydroxylamine, which require acidic/basic conditions for activation .
- Azetidine-based compounds exhibit higher ring strain than epoxides, leading to faster ring-opening kinetics but reduced thermal stability .
Safety and Handling :
- This compound’s epoxide group poses skin/eye irritation risks, necessitating PPE during handling. In contrast, N,N-Dimethylhydroxylamine is less hazardous but requires precautions against explosive peroxides .
Analytical Challenges :
- Extraction of this compound from polymer matrices may lead to incomplete recovery due to covalent bonding, whereas azetidine or piperidine derivatives can be isolated more reliably via standard solvent extraction .
Biological Activity
Glycidyldiethylamine (GDEA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of GDEA, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of an epoxide group, which contributes to its reactivity. The structure can be represented as follows:
This compound features a diethylamine moiety that enhances its solubility and interaction with biological systems.
The biological activity of GDEA is primarily attributed to its ability to interact with various biomolecules, particularly proteins and nucleic acids. The epoxide group in GDEA can undergo nucleophilic attack, leading to the formation of covalent bonds with thiol groups in proteins, which can modify protein function and activity. This property is crucial for its applications in biochemical research and potential therapeutic uses.
Key Mechanisms:
- Protein Modification: GDEA can form adducts with proteins, altering their structure and function.
- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Cellular Signaling Disruption: By modifying signaling proteins, GDEA can impact various cellular pathways.
Antimicrobial Properties
Recent studies have indicated that GDEA exhibits antimicrobial activity against a range of pathogens. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes within microbial cells.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of GDEA. The results suggest that while GDEA shows promising antimicrobial effects, it also possesses cytotoxic properties at higher concentrations.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
Human Liver Cells (HepG2) | 50 |
Mouse Fibroblasts (L929) | 40 |
Human Breast Cancer Cells (MCF-7) | 30 |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of GDEA against multi-drug resistant bacterial strains. The researchers found that GDEA not only inhibited growth but also reduced biofilm formation, making it a candidate for further development as an antimicrobial agent . -
Case Study on Cellular Effects:
In a study examining the effects of GDEA on cancer cell lines, researchers observed that treatment with GDEA led to significant apoptosis in MCF-7 cells, suggesting potential applications in cancer therapy . -
Toxicological Assessment:
A comprehensive toxicological assessment highlighted the need for caution when using GDEA in therapeutic contexts due to its cytotoxic effects at elevated concentrations. This study emphasized the importance of dose optimization for safe application .
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Glycidyldiethylamine, and how can researchers ensure reproducibility in its preparation?
- Methodological Answer : this compound synthesis typically involves epoxidation of diethylamine derivatives or nucleophilic ring-opening of epichlorohydrin. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track epoxide formation.
- Purification : Column chromatography or distillation under reduced pressure to isolate the compound.
- Characterization : Employ -NMR (e.g., δ 2.5–3.5 ppm for epoxy protons) and GC-MS for purity validation.
- Reproducibility : Document solvent ratios, catalyst loading, and temperature gradients in detail, adhering to guidelines for experimental transparency .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Environmental Chambers : Expose samples to 25°C/60% RH, 40°C/75% RH, and light (ICH Q1B guidelines).
- Analytical Metrics : Monitor epoxy ring integrity via -NMR and quantify degradation products (e.g., diethylamine) via HPLC-UV.
- Data Reporting : Tabulate degradation rates (e.g., %/month) and identify critical storage parameters (e.g., moisture sensitivity) .
Q. Which analytical techniques are most robust for quantifying this compound in complex matrices?
- Methodological Answer : Prioritize specificity and sensitivity:
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient; quantify via MRM transitions (e.g., m/z 130 → 85).
- Validation : Follow ICH Q2(R1) for linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates in spiked samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics of this compound across studies?
- Methodological Answer : Perform a meta-analysis to identify variables causing discrepancies:
- Experimental Variables : Compare solvent polarity, catalyst type (e.g., Lewis acids vs. bases), and temperature profiles.
- Statistical Modeling : Apply Arrhenius or Eyring equations to isolate activation parameters.
- Error Analysis : Quantify instrumental uncertainty (e.g., ±2% in HPLC peak integration) and batch-to-batch variability .
Q. What computational strategies are effective for modeling this compound’s reactivity in novel reaction systems?
- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):
- QM : Optimize transition states at the B3LYP/6-31G* level to predict regioselectivity in epoxide ring-opening.
- MD : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction trajectories.
- Validation : Cross-check computational results with experimental kinetic isotope effects (KIEs) .
Q. How can impurity profiling of this compound enhance mechanistic understanding of side reactions?
- Methodological Answer : Use orthogonal analytical approaches:
- LC-HRMS : Identify trace impurities (e.g., chlorohydrin byproducts) via exact mass matching.
- Isotopic Labeling : Introduce -labeled precursors to track unintended pathways.
- Mechanistic Proposals : Map impurity formation to steric or electronic factors in the reaction pathway .
Q. What methodologies are critical for comparative studies of this compound with structural analogs (e.g., glycidylmethylamine)?
- Methodological Answer : Design a structure-activity relationship (SAR) study:
- Synthetic Modifications : Systematically vary substituents (e.g., alkyl chain length).
- Functional Assays : Compare epoxy ring stability via thermal gravimetric analysis (TGA).
- Statistical Correlation : Use multivariate regression to link structural features (e.g., Hammett σ values) to reactivity trends .
Q. Data Presentation and Reproducibility Guidelines
Properties
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDUCNDVPSWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902927 | |
Record name | 1-Diethylamino-2,3-epoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-91-1 | |
Record name | N,N-Diethyl-2-oxiranemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2917-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine, 2,3-epoxy-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycidyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Diethylamino-2,3-epoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.